molecular formula C19H21N3O4S B2994320 N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide CAS No. 899997-73-0

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide

Cat. No.: B2994320
CAS No.: 899997-73-0
M. Wt: 387.45
InChI Key: FNJLOCBKDRQVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide is a chemical compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzamide: The final step involves coupling the piperidine-sulfonyl derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are crucial for binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]pyridine
  • N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]aniline
  • N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]thiophene

Uniqueness

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18(15-8-3-1-4-9-15)21-19(24)20-16-10-7-11-17(14-16)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJLOCBKDRQVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332372
Record name N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899997-73-0
Record name N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.